molecular formula C8H10ClN3O B594462 (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1264038-82-5

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B594462
CAS No.: 1264038-82-5
M. Wt: 199.638
InChI Key: LKGMLJYQCXYCRF-ZCFIWIBFSA-N
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Description

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines and pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and a suitable pyrrolidine derivative.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or modified pyrrolidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(6-chloropyrimidin-4-yl)pyrrolidine: Lacks the hydroxyl group.

    (3R)-1-(6-bromopyrimidin-4-yl)pyrrolidin-3-ol: Contains a bromine atom instead of chlorine.

    (3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-2-ol: Hydroxyl group is positioned differently.

Uniqueness

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is unique due to the specific positioning of the chlorine atom on the pyrimidine ring and the hydroxyl group on the pyrrolidine ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGMLJYQCXYCRF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733672
Record name (3R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264038-82-5
Record name (3R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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